5-fluoro-1H-indol-7-amine
CAS No.:
Cat. No.: VC13561774
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7FN2 |
|---|---|
| Molecular Weight | 150.15 g/mol |
| IUPAC Name | 5-fluoro-1H-indol-7-amine |
| Standard InChI | InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 |
| Standard InChI Key | FGNBQVXDZXGKBI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=C(C=C(C=C21)F)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-Fluoro-1H-indol-7-amine belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorine substituent at position 5 and the amine group at position 7 introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions. Comparative analysis with 7-fluoro-1H-indol-5-amine (PubChem CID: 57415830) reveals that fluorine placement significantly alters dipole moments and hydrogen-bonding capabilities . For example, fluorine’s electronegativity enhances the acidity of proximal hydrogen atoms, potentially affecting binding affinities in biological systems.
Table 1: Key Physicochemical Properties of Fluoroindole Derivatives
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) data for analogous compounds, such as 7-fluoro-1-tosyl-1H-indole, indicate distinct shifts for fluorine and amine protons. For instance, the NMR spectrum of 7-fluoro-5-methyl-1H-indole shows a doublet of doublets at δ 6.95 ppm (J = 1.76, 11.44 Hz) for the aromatic proton adjacent to fluorine, while the amine proton resonates as a broad singlet near δ 5.2 ppm . Such patterns aid in structural validation during synthesis.
Synthesis and Functionalization
Synthetic Routes
The synthesis of 5-fluoro-1H-indol-7-amine remains unreported in the literature, but methodologies for related fluoroindoles offer viable pathways. A common strategy involves:
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Direct Fluorination: Electrophilic fluorination of indole precursors using reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI).
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Palladium-Catalyzed Coupling: Suzuki-Miyaura reactions to introduce fluorine at specific positions, followed by deprotection of amine groups .
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Reductive Amination: Reduction of nitro intermediates (e.g., 5-fluoro-7-nitroindole) using hydrogen gas and palladium on carbon .
Challenges include regioselectivity in fluorination and amine protection-deprotection sequences. For example, the synthesis of 5,7-difluoroindole derivatives requires precise temperature control to avoid side reactions, as seen in the preparation of influenza inhibitors .
Derivatization Strategies
Functionalization of the amine group enables diversification:
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Acylation: Reaction with acyl chlorides to form amides, enhancing metabolic stability.
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Sulfonylation: Introduction of sulfonyl groups (e.g., tosyl) to modulate solubility and crystallinity .
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Cross-Coupling: Buchwald-Hartwig amination to install aryl or alkyl substituents, expanding pharmacological potential .
Biological and Pharmacological Relevance
Mechanism of Action
Fluoroindoles exhibit broad bioactivity due to their ability to mimic endogenous molecules. For instance, 5-fluoro-1H-indole-2-carboxamide derivatives demonstrate lipid-lowering effects by modulating peroxisome proliferator-activated receptors (PPARs) . Similarly, 7-fluoro-substituted indoles act as cap-binding inhibitors of influenza A polymerase, disrupting viral replication . The amine group in 5-fluoro-1H-indol-7-amine likely facilitates hydrogen bonding with target proteins, while fluorine enhances membrane permeability via lipophilicity.
Therapeutic Applications
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Antiviral Agents: Structural analogs like 5,7-difluoroindole derivatives inhibit influenza A PB2 with IC₅₀ values <10 nM, showing oral bioavailability in murine models .
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Neurological Disorders: 2-(tert-Butyl)-7-fluoro-1H-indol-5-amine serves as an intermediate in drugs targeting serotonin receptors, implicated in depression and anxiety .
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Anticancer Activity: Indoleamines interfere with tubulin polymerization, inducing apoptosis in cancer cell lines (e.g., MCF-7, IC₅₀ ≈ 5 µM).
Material Science Applications
Fluorescent Probes
The electron-withdrawing fluorine atom stabilizes excited states, making 5-fluoro-1H-indol-7-amine a candidate for fluorescent tags. Analogous compounds emit in the blue-green spectrum (λₑₘ ≈ 450 nm), useful in bioimaging .
Polymer Chemistry
Incorporating fluoroindoles into polymers enhances thermal stability. For example, polyamides derived from 7-fluoroindole exhibit glass transition temperatures (T₉) exceeding 200°C, suitable for high-performance coatings .
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